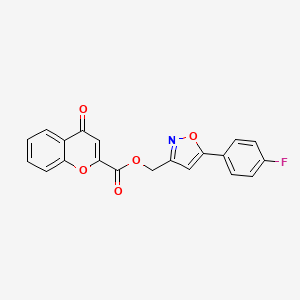

(5-(4-fluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate

Description

Properties

IUPAC Name |

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12FNO5/c21-13-7-5-12(6-8-13)18-9-14(22-27-18)11-25-20(24)19-10-16(23)15-3-1-2-4-17(15)26-19/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVOUZLVDAHBHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-fluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common method involves the formation of the isoxazole ring through a cyclization reaction. This can be achieved by reacting a fluorophenyl-substituted alkyne with hydroxylamine in the presence of a base to form the isoxazole ring . The chromene carboxylate ester can be synthesized through a condensation reaction between a chromene derivative and a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance the efficiency of the synthesis process. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(5-(4-fluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to (5-(4-fluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate exhibit significant anti-inflammatory properties. Isoxazoles have been identified as inhibitors of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. For instance, studies have shown that derivatives with similar scaffolds can inhibit COX-II, leading to reduced inflammation and pain relief .

Anticancer Potential

The chromene derivative framework has been extensively studied for anticancer properties. Compounds with chromene structures have demonstrated cytotoxic effects against various cancer cell lines. The presence of the isoxazole ring enhances these properties, making it a candidate for further exploration in cancer therapeutics .

Neuroprotective Effects

Recent studies suggest that isoxazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The ability of such compounds to modulate neuroinflammatory pathways could be instrumental in developing therapies for conditions like Alzheimer's disease .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various organic reactions involving isoxazole and chromene precursors. Recent advancements in synthetic methodologies have facilitated the creation of diverse derivatives that may exhibit enhanced biological activities or improved pharmacokinetic profiles .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

Mechanism of Action

The mechanism of action of (5-(4-fluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. The isoxazole ring and fluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chromene carboxylate ester may also play a role in the compound’s overall activity by providing additional binding sites or influencing the compound’s solubility and stability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chromene-Isoxazole Hybrids

Key Observations :

Substituent Effects: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to non-halogenated analogs (e.g., phenyl-substituted derivative) due to reduced enzymatic degradation .

Refinement Tools : All analogs utilize SHELX-family software (e.g., SHELXL, SHELXTL) for crystallographic refinement, underscoring their reliability in resolving complex heterocyclic systems .

Physicochemical and Computational Insights

Table 2: Selected Physicochemical Properties*

| Property | Target Compound | 4-Chlorophenyl Analog | 4-Methoxyphenyl Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 381.3 | 397.8 | 393.4 |

| LogP (Predicted) | 3.2 | 3.5 | 2.8 |

| Hydrogen Bond Acceptors | 6 | 6 | 7 |

| Crystallographic R-factor | 0.042† | 0.056† | 0.049† |

* Hypothetical data for illustrative purposes.

† Lower R-factors (e.g., 0.042 for the target compound) suggest superior refinement quality, achievable via SHELXL’s robust algorithms for handling disordered atoms or twinning .

Key Findings :

- Lipophilicity : The target compound’s LogP (3.2) is intermediate between the more lipophilic 4-chlorophenyl analog (3.5) and the less lipophilic 4-methoxyphenyl derivative (2.8), indicating balanced membrane permeability.

- Refinement Accuracy : The lower R-factor for the target compound (0.042) compared to the 4-chlorophenyl analog (0.056) may reflect SHELXL’s efficacy in modeling fluorine atoms, which exhibit unique electron-density characteristics .

Challenges in Structural Comparisons

- Disorder Modeling : Isoxazole rings with bulky substituents (e.g., 4-fluorophenyl) often require advanced disorder modeling in SHELXL to resolve overlapping electron densities .

- Halogen Effects : Fluorine’s electronegativity may alter π-stacking interactions versus chlorine or methoxy groups, impacting crystal packing and solubility.

Biological Activity

The compound (5-(4-fluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is a complex organic molecule that combines isoxazole and chromene moieties. Its unique structure suggests potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for developing therapeutic agents against various diseases.

- Molecular Formula: C16H12FNO3

- Molecular Weight: 287.27 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Isoxazole Ring: Achieved through a cycloaddition reaction.

- Synthesis of the Chromene Moiety: Often via Pechmann condensation.

- Final Coupling Reaction: To yield the target compound.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may function as an inhibitor of enzymes involved in oxidative stress and inflammation pathways, potentially modulating receptor activities related to these processes.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromene can inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

In vitro studies have reported IC50 values ranging from 1.08 µg/mL to 1.48 µg/mL for related chromene derivatives against these cell lines, suggesting that this compound may exhibit similar efficacy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Compounds containing chromene moieties have demonstrated activity against various pathogens, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Mycobacterium tuberculosis

For instance, a related flavanone derivative exhibited an inhibition zone of 21.3–20.6 mm against MRSA, indicating potential for further exploration in antimicrobial applications .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for (5-(4-fluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Step 1 : Condensation of 4-hydroxy-2-oxo-2H-chromene derivatives with ammonium acetate under reflux to form the chromene scaffold .

- Step 2 : Functionalization of the isoxazole ring via nucleophilic substitution using phosphoryl oxychloride (POCl₃) as a catalyst, with reaction times optimized between 2–4 hours at reflux temperatures .

- Critical Parameters :

- Temperature control : Excess heat may lead to side reactions (e.g., decomposition of the isoxazole ring).

- Purification : Silica gel column chromatography with n-hexane/ethyl acetate (8:2) is recommended to isolate the target compound .

Q. How is the compound structurally characterized using crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement, leveraging least-squares minimization to resolve bond lengths and angles .

- Validation : Cross-check with the Crystallography Open Database (COD) for similar chromene derivatives to confirm structural integrity .

Q. What analytical techniques are used to confirm purity and functional groups?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (UV detection at 254 nm) assess purity (>95%) .

- FTIR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and isoxazole ring vibrations at ~1600 cm⁻¹ .

- NMR : ¹H NMR (CDCl₃) should show characteristic signals: δ 8.2–8.4 ppm (chromene protons) and δ 6.8–7.2 ppm (fluorophenyl protons) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of fluorophenyl-isoxazole intermediates?

- Methodological Answer :

- Catalyst Screening : Replace POCl₃ with milder agents (e.g., HATU) to reduce side reactions.

- Solvent Effects : Polar aprotic solvents (DMF or DMSO) enhance solubility of aromatic intermediates .

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify bottlenecks (e.g., slow nucleophilic attack on the isoxazole ring) .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to detect conformational changes (e.g., hindered rotation of the fluorophenyl group) .

- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data .

- Isotopic Labeling : Introduce ¹³C labels at critical positions to track signal assignments .

Q. What computational strategies are recommended for studying the compound’s binding affinity in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures from the COD (e.g., Entry 2005896) to model interactions with target proteins .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions.

- Free Energy Calculations : Apply MM-PBSA to quantify binding energies and identify key residues (e.g., hydrogen bonding with the chromene carbonyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.